molecular formula C9H14F2O B12989439 (1,1-Difluorospiro[2.5]octan-5-yl)methanol

(1,1-Difluorospiro[2.5]octan-5-yl)methanol

Cat. No.: B12989439
M. Wt: 176.20 g/mol
InChI Key: FXOAWPMHWFICDO-UHFFFAOYSA-N
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Description

(1,1-Difluorospiro[25]octan-5-yl)methanol is a unique organic compound characterized by its spirocyclic structure, which includes a methanol group and two fluorine atoms attached to a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluorospiro[2.5]octan-5-yl)methanol typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, which reacts with the spirocyclic precursor under controlled conditions to introduce the fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (1,1-Difluorospiro[2.5]octan-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or alter the spirocyclic structure.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Formation of spirocyclic aldehydes or carboxylic acids.

    Reduction: Formation of non-fluorinated spirocyclic alcohols.

    Substitution: Formation of spirocyclic compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(1,1-Difluorospiro[2.5]octan-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1,1-Difluorospiro[2.5]octan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    (2,2-Difluorospiro[2.5]octan-7-yl)methanol: A structurally similar compound with fluorine atoms at different positions.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness: (1,1-Difluorospiro[2.5]octan-5-yl)methanol is unique due to its specific fluorination pattern and the presence of a methanol group, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

(2,2-difluorospiro[2.5]octan-7-yl)methanol

InChI

InChI=1S/C9H14F2O/c10-9(11)6-8(9)3-1-2-7(4-8)5-12/h7,12H,1-6H2

InChI Key

FXOAWPMHWFICDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CC2(F)F)CO

Origin of Product

United States

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